molecular formula C9H7N3O B3060687 2-(Pyridin-2-YL)pyrimidin-4-OL CAS No. 64264-15-9

2-(Pyridin-2-YL)pyrimidin-4-OL

Cat. No.: B3060687
CAS No.: 64264-15-9
M. Wt: 173.17 g/mol
InChI Key: WWOVEPANCBTFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)pyrimidin-4-ol is a chemical compound with the CAS Number: 64264-15-9 and a molecular weight of 173.17 . It is a solid at room temperature .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis involved the evaluation of their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The linear formula of this compound is C9H7N3O . Further structural studies and spectroscopic properties of similar compounds have been reported .


Chemical Reactions Analysis

Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed, dry environment .

Scientific Research Applications

OLED Applications

2-(Pyridin-2-YL)pyrimidin-4-OL has been utilized in the development of new classes of heteroleptic Ir(III) metal complexes, which have significant applications in organic light-emitting diodes (OLEDs). These complexes, synthesized using different pyrimidine chelates, exhibit high quantum yields and are pivotal in fabricating high-performance sky-blue- and white-emitting OLEDs. Their photophysical properties, influenced by the relative position of nitrogen atoms in the pyrimidine fragment, have been extensively studied and optimized for use in OLEDs (Chang et al., 2013).

Amplification in Phleomycin

Syntheses of simple derivatives of this compound have been reported, demonstrating their biological activities as amplifiers of phleomycin against in vitro cultures of Escherichia coli. These studies contribute to the understanding of the compound's potential in enhancing antibiotic efficacy (Brown et al., 1980).

Metal Coordination Studies

Research on solvothermal heterocyclic disulfide/CuX2 reactions involving dynamic S–S and C–S bond cleavage with this compound has provided insights into the complex chemistry of metal coordination. These studies are crucial for understanding the molecular behavior of this compound in various chemical environments and can guide its application in materials science and catalysis (Zhu et al., 2016).

Zinc(II) Coordination Polymers

The compound has been used to investigate selective coordination to zinc(II) through its interaction with other compounds. This research is instrumental in developing coordination polymers with specific properties and potential applications in materials science (Klein et al., 2014).

Pharmaceutical Applications

A series of novel pyrimidine derivatives, including this compound, have been synthesized and tested for various pharmacological activities. This includes anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These studies expand the potential of this compound in the field of medicinal chemistry and drug development (Bhat et al., 2014).

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and hazard statements H302-H315-H319 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Compounds similar to 2-(Pyridin-2-YL)pyrimidin-4-OL have shown potential in various fields of medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and their potential applications in drug development .

Properties

IUPAC Name

2-pyridin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-4-6-11-9(12-8)7-3-1-2-5-10-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOVEPANCBTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562969
Record name 2-(Pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64264-15-9
Record name 2-(Pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-2-YL)pyrimidin-4-OL
Reactant of Route 2
2-(Pyridin-2-YL)pyrimidin-4-OL
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-2-YL)pyrimidin-4-OL
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-2-YL)pyrimidin-4-OL
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-2-YL)pyrimidin-4-OL
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-2-YL)pyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.